REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].C([Li])(CC)C.CN(C)CCN(C)C.[Cl:24]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:24][C:3]1[C:2]([F:1])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]
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Name
|
|
Quantity
|
8 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
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C(C)(CC)[Li]
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Name
|
|
Quantity
|
20 mL
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Type
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reactant
|
Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
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ClC(C(Cl)(Cl)Cl)(Cl)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-90 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at −90° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After addition
|
Type
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STIRRING
|
Details
|
Then the reaction mixture was stirred at −78° C. to room temperature for 16 hours
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the water was added to the residue
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Type
|
ADDITION
|
Details
|
by added conc. hydrochloric acid
|
Type
|
EXTRACTION
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Details
|
Then the reaction mixture was extracted with ether (3×)
|
Type
|
CUSTOM
|
Details
|
The combined organic phase was dried
|
Type
|
WASH
|
Details
|
conc. The crude product was washed with hexane for 3 times
|
Type
|
FILTRATION
|
Details
|
Then it was filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC=C1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |